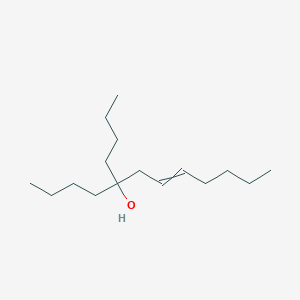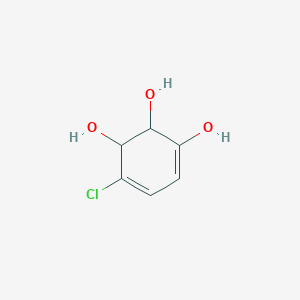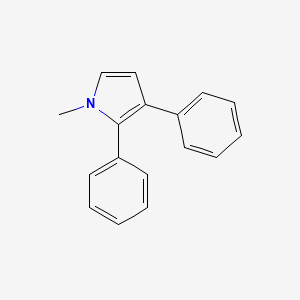![molecular formula C28H42N2O3 B14297289 {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid CAS No. 116237-85-5](/img/structure/B14297289.png)
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a hexadecylphenyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Substitution with Hexadecylphenyl Group: The hexadecylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazine ring is treated with hexadecylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the substituted pyrazine with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[5-(4-Decylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Dodecylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Tetradecylphenyl)pyrazin-2-YL]oxy}acetic acid
Uniqueness
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid stands out due to its longer alkyl chain, which can enhance its lipophilicity and membrane permeability
Propiedades
Número CAS |
116237-85-5 |
|---|---|
Fórmula molecular |
C28H42N2O3 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[5-(4-hexadecylphenyl)pyrazin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C28H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)26-21-30-27(22-29-26)33-23-28(31)32/h17-22H,2-16,23H2,1H3,(H,31,32) |
Clave InChI |
BRSRNNAFIKJAPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)






![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)



![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

